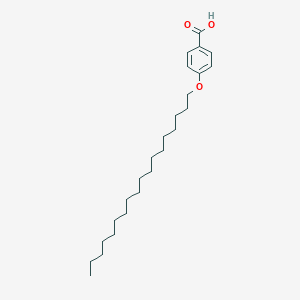

4-n-octadecyloxybenzoic acid

Vue d'ensemble

Description

4-n-octadecyloxybenzoic acid: is an organic compound with the molecular formula C25H42O3 and a molecular weight of 390.5992 g/mol . It is characterized by a long alkyl chain attached to a benzoic acid moiety, making it a member of the alkoxybenzoic acid family. This compound is known for its unique properties and applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-n-octadecyloxybenzoic acid typically involves the esterification of p-hydroxybenzoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 4-n-octadecyloxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol group.

Substitution: The alkoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzoic acids or derivatives.

Applications De Recherche Scientifique

Liquid Crystal Applications

One of the primary applications of 4-n-octadecyloxybenzoic acid is in the field of liquid crystals. Its amphiphilic nature allows it to form ordered structures that are responsive to temperature changes, making it suitable for use in liquid crystal displays (LCDs) and other electronic devices.

Key Properties:

- Exhibits a phase transition temperature that can be tuned for specific applications.

- Forms liquid crystalline phases that enhance optical properties.

Case Study:

A study demonstrated that the incorporation of this compound into liquid crystal formulations improved the thermal stability and response times of LCDs, leading to enhanced performance in display technologies .

Biochemical Applications

The biological activity of this compound has been explored extensively. Research indicates potential anti-inflammatory properties and its role in modulating lipid metabolism.

Biological Interactions:

- Alters membrane fluidity and permeability.

- Facilitates the transport of hydrophobic drugs across biological barriers.

Case Study:

In vitro studies have shown that derivatives of this compound can enhance drug delivery efficiency by improving the solubility and stability of hydrophobic compounds within lipid bilayers .

The amphiphilic nature of this compound makes it an ideal candidate for drug delivery systems, particularly for encapsulating hydrophobic drugs.

Mechanism:

- Forms micelles or liposomes that can encapsulate drugs, enhancing their bioavailability.

- Modulates release profiles based on environmental stimuli (e.g., pH or temperature).

Case Study:

Research indicated that formulations containing this compound significantly improved the delivery efficiency of anticancer drugs by facilitating their passage through cellular membranes .

Mécanisme D'action

The mechanism of action of 4-n-octadecyloxybenzoic acid involves its interaction with various molecular targets and pathways. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.

Comparaison Avec Des Composés Similaires

p-n-Dodecyloxybenzoic acid: Similar structure but with a shorter alkyl chain.

p-n-Hexadecyloxybenzoic acid: Similar structure with a slightly shorter alkyl chain.

p-n-Octyloxybenzoic acid: Similar structure with a much shorter alkyl chain.

Uniqueness: 4-n-octadecyloxybenzoic acid is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring amphiphilic molecules, such as in the formulation of liquid crystals and surfactants.

Propriétés

IUPAC Name |

4-octadecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEWVAHWYIHCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166504 | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-50-1 | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.